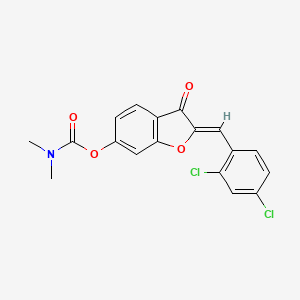

(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

The compound “(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” (CAS: 845903-70-0) is a benzofuran derivative featuring a 2,4-dichlorobenzylidene substituent at the C2 position and a dimethylcarbamate group at the C6 position. The Z-configuration denotes the stereochemistry of the benzylidene double bond, which is critical for its structural and electronic properties.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-12-5-6-13-15(9-12)25-16(17(13)22)7-10-3-4-11(19)8-14(10)20/h3-9H,1-2H3/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZPGPYXOXLWJU-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 401.2 g/mol. Its structure includes a benzofuran moiety and dichlorobenzylidene substituents, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18Cl2N2O5 |

| Molecular Weight | 401.2 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that compounds similar to (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that such compounds can inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in various cancers. A related compound demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, suggesting potential for therapeutic applications in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that related benzofuran derivatives can inhibit TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical process in inflammatory bowel disease (IBD). The significant inhibition (>70%) of this adhesion was correlated with reduced production of reactive oxygen species (ROS) and expression of inflammatory markers .

The biological activity of this compound may be attributed to its interaction with specific protein targets:

- GSK-3β Inhibition : The compound may inhibit GSK-3β activity, leading to increased levels of phosphorylated GSK-3β Ser9 in treated cells.

- NF-κB Pathway Modulation : By suppressing NF-κB transcriptional activity, the compound can reduce the expression of pro-inflammatory cytokines like TNF-α.

Study on GSK-3β Inhibition

A study utilized molecular docking to screen compounds for GSK-3β inhibition. The top candidates exhibited strong binding affinities and were tested in cell-based assays. Results showed that treatment with these compounds significantly increased phosphorylated GSK-3β levels in neuroblastoma cells .

Anti-inflammatory Activity in IBD Models

A separate investigation focused on the efficacy of benzofuran derivatives in an animal model of colitis. Compound 55 from a related class demonstrated dose-dependent inhibition of colitis symptoms, confirming its potential as a therapeutic agent for IBD .

Scientific Research Applications

Research into the biological activity of (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has highlighted several key areas of interest:

Anti-Cancer Activity

Studies indicate that compounds similar to (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibit significant anti-cancer properties. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated benzofuran derivatives for cytotoxicity against various cancer cell lines. Results showed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating their potential as anti-cancer agents.

Anti-Osteoclastic Activity

The compound has been evaluated for its anti-resorptive effects on osteoclasts, which are cells responsible for bone resorption. Research findings suggest:

- Case Study : In investigations focused on bone health, specific benzofuran derivatives demonstrated significant inhibition of osteoclast formation and activity. This suggests a mechanism that could be leveraged for osteoporosis treatment.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

(a) Benzofuran Derivatives

- “(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate” (CAS: 858759-66-7) Core: Shares the benzofuran backbone with a 3-oxo group and Z-configuration. Substituents: The 2,4-dimethoxybenzylidene group is electron-rich due to methoxy substituents, contrasting with the electron-withdrawing 2,4-dichloro group in the target compound. The C6 methanesulfonate ester differs from the dimethylcarbamate, impacting solubility and reactivity. Methanesulfonate is a better leaving group, whereas dimethylcarbamate may enhance hydrolytic stability . Synthesis: Likely synthesized via Knoevenagel condensation, similar to methods in , but with methoxy-substituted aldehydes.

(b) Thiazolo-Pyrimidine Derivatives

- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Core: Thiazolo-pyrimidine ring instead of benzofuran. Substituents: 2,4,6-Trimethylbenzylidene and nitrile group. Properties: Higher melting point (243–246°C) suggests greater crystallinity. IR shows CN stretch at 2,219 cm⁻¹, absent in the target compound .

- (2Z)-2-(4-Cyanobenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Substituents: 4-Cyanobenzylidene introduces strong electron-withdrawing effects, comparable to 2,4-dichloro in the target compound. Molecular Weight: 403 g/mol vs. 377.02 g/mol for the target, reflecting differences in core and substituents .

Functional Group Analysis

Spectroscopic and Physical Properties

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?

A general method involves condensation of the benzofuran-3-one precursor with 2,4-dichlorobenzaldehyde under reflux in a mixed solvent system (e.g., acetic anhydride/acetic acid) with a catalyst such as sodium acetate. Key parameters include:

- Reaction time : 2–12 hours, depending on aldehyde reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid mixtures improve yields.

- Catalyst : Sodium acetate (0.5 g per 0.01 mol substrate) enhances cyclization .

Post-synthesis, crystallization from ethanol/DMF yields pure product (57–68%). Confirm stereochemistry (Z-configuration) via -NMR coupling constants (e.g., =CH proton at δ 7.94–8.01 ppm) .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm) and nitrile/amine stretches (if present) .

- -NMR : Key signals include the benzylidene proton (=CH, singlet at δ 7.94–8.01 ppm) and dimethylcarbamate methyl groups (δ 2.37–2.50 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403 for analogs) should align with the molecular formula (e.g., CHClNO) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in cancer cell lines?

The compound may act via microtubule destabilization by binding to the colchicine site on β-tubulin, as observed in structurally related benzofuran derivatives. Key evidence includes:

- In vitro cytotoxicity : IC values <1 µM in T- and B-ALL cell lines.

- Selectivity : Reduced toxicity in normal B-lymphoblast cells (e.g., 10-fold selectivity index).

- In vivo validation : Zebrafish models show tumor growth inhibition via G/M phase arrest .

Methodological Note : Validate binding using tubulin polymerization assays and competitive colchicine displacement studies .

Q. How can computational modeling guide structural optimization for enhanced activity?

- Molecular Docking (Discovery Studio) : Simulate interactions with tubulin’s colchicine-binding pocket. Prioritize substituents (e.g., electron-withdrawing groups on benzylidene) that improve hydrogen bonding with Thr179 or Lys254 residues.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, 2,4-dichloro substitution enhances hydrophobic interactions .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. How should researchers address contradictions in bioassay data across studies?

- Orthogonal Assays : Combine MTT cytotoxicity with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism.

- Batch Consistency : Verify synthetic purity (>95% via HPLC) to rule out impurities influencing results.

- Cell Line Variability : Test across multiple lines (e.g., Jurkat, MOLT-4) and primary patient-derived samples .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.